![molecular formula C14H19N B11901089 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline
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Overview
Description
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and quinoline ring system, making it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can yield hexahydropyrrolo derivatives . The reaction conditions typically include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Anticancer Research
Recent studies indicate that derivatives of 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline exhibit promising anticancer activity. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that specific derivatives showed cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer therapies .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound:
- Mechanism : It is believed to protect neuronal cells from oxidative stress and excitotoxicity.
- Case Study : In vitro studies showed that certain analogs could significantly reduce neuronal cell death in models of neurodegenerative diseases .
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis:
- Application : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Case Study : Research demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers .
Antimicrobial Properties
The compound has shown potential antimicrobial activity:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral activities.
Hexahydropyrrolo[1,2-a]imidazol-5-ones: Exhibits analgesic and nootropic properties.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: Potential for developing bioactive compounds, especially nootropics and painkillers.
Uniqueness
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is unique due to its specific ring structure and the presence of an ethyl group, which may contribute to its distinct biological activities and chemical reactivity
Biological Activity
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities that have been the subject of recent research. This article explores its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : C14H19N
- Molecular Weight : 201.31 g/mol
- CAS Number : 2276801-81-9
- Boiling Point : 318.1 ± 12.0 °C (predicted)
- Density : 1.05 ± 0.1 g/cm³ (predicted)
- pKa : 7.55 ± 0.40 (predicted) .
Anticancer Properties
Recent studies have demonstrated that derivatives of hexahydropyrroloquinoline exhibit promising anticancer activity. For instance, compounds structurally related to this compound have shown inhibitory effects on various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 12.5 |
Compound B | HeLa (cervical cancer) | 15.0 |
Compound C | A549 (lung cancer) | 10.0 |
These results suggest that the hexahydropyrroloquinoline scaffold is a viable template for developing novel anticancer agents .
Neuroprotective Effects
In addition to its anticancer properties, research has indicated that this compound may possess neuroprotective effects. A study evaluated its impact on neuronal cell survival under oxidative stress conditions and found that it significantly reduced cell death and increased antioxidant enzyme activity. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. A common synthetic route includes:
- Starting Material : Ethyl amine and substituted quinolines.
- Reagents : Acid catalysts and solvents such as DMF or DMSO.
- Procedure :
- Mix starting materials in the presence of a catalyst.
- Heat under reflux for several hours.
- Purify the resulting product using column chromatography.
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature and solvent choice .
Case Study 1: Anticancer Activity Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hexahydropyrroloquinoline and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that specific substitutions on the quinoline ring enhanced anticancer activity significantly compared to the parent compound .
Case Study 2: Neuroprotection in Animal Models
Another study focused on evaluating the neuroprotective effects of this compound in vivo using a mouse model of neurodegeneration induced by oxidative stress. The treated group exhibited improved cognitive function and reduced markers of inflammation compared to controls .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline |
InChI |
InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3 |
InChI Key |
RQECPVMZCYYSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2N1C3=CC=CC=C3CC2 |
Origin of Product |
United States |
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